molecular formula C11H11ClO2 B6256450 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314780-63-6

1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No. B6256450
CAS RN: 1314780-63-6
M. Wt: 210.7
InChI Key:
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Description

1-(3-Chloro-5-methylphenyl)cyclopropane-1-carboxylic acid, also known as CMCPA, is an organic compound that is used as a pesticide and herbicide. It is a synthetic compound that is used to control weeds, insects, and other pests. CMCPA is a member of the phenoxyacetic acid family of herbicides and is used in both pre-emergence and post-emergence applications. CMCPA is a non-selective herbicide, meaning it can kill both broadleaf and grassy weeds.

Scientific Research Applications

1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid has been extensively studied in the scientific community due to its potential applications in agriculture and horticulture. It has been used to control weeds, insects, and other pests, as well as to increase crop yields. 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid has also been studied for its potential use as an insecticide, fungicide, and nematicide.

Mechanism of Action

1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid acts by inhibiting the activity of the enzyme acetyl-coenzyme A carboxylase (ACCase). This enzyme is involved in fatty acid synthesis, which is essential for plant growth and development. By inhibiting the activity of this enzyme, 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid prevents the plant from synthesizing fatty acids, which results in the plant’s death.
Biochemical and Physiological Effects
1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects on plants. It has been shown to inhibit the growth of roots and shoots, reduce photosynthesis, and disrupt the plant’s nutrient uptake. 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid also affects the plant’s metabolism by inhibiting the activity of several enzymes involved in fatty acid synthesis.

Advantages and Limitations for Lab Experiments

1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid is a widely used herbicide, and as such has several advantages for laboratory experiments. It is relatively easy to synthesize and has a low toxicity. Additionally, 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid is non-selective, meaning it can be used to control both broadleaf and grassy weeds. However, 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid is also volatile and can easily evaporate, which can lead to contamination of nearby areas.

Future Directions

1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid has a wide range of potential applications in agriculture and horticulture. It has been studied as an insecticide, fungicide, and nematicide, and could be used to control a variety of pests. Additionally, 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid could be used to increase crop yields by increasing the efficiency of nutrient uptake. Finally, 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid could be used to increase the efficiency of weed control, as it has been shown to be effective at controlling both broadleaf and grassy weeds.

Synthesis Methods

1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid is synthesized from the reaction of 3-chloro-5-methylphenol and propionyl chloride. The reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst. The product of the reaction is purified by recrystallization from a suitable solvent such as ethyl acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid involves the reaction of 3-chloro-5-methylbenzyl chloride with cyclopropane carboxylic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-chloro-5-methylbenzyl chloride", "cyclopropane carboxylic acid", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-chloro-5-methylbenzyl chloride to a solution of cyclopropane carboxylic acid in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

1314780-63-6

Product Name

1-(3-chloro-5-methylphenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C11H11ClO2

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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